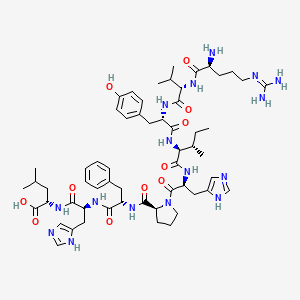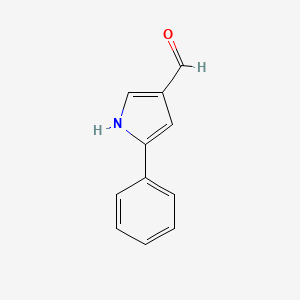
5-Fenil-1H-pirrol-3-carbaldehído
Descripción general
Descripción
5-Phenyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is a solid at room temperature . This compound is an impurity in the synthesis of Vonoprazan, which acts as a competitive potassium acid blocker .
Synthesis Analysis
The synthesis of 5-phenyl-1H-pyrrole-3-carbaldehyde involves using pyrrole as a raw material. After being protected by N-alkylation of triisopropylsilyl chloride, it is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde. This is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction to obtain the crude product .Molecular Structure Analysis
The molecular structure of 5-phenyl-1H-pyrrole-3-carbaldehyde is represented by the InChI code1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H . Further details about its molecular structure can be found in various scientific papers . Physical And Chemical Properties Analysis
5-Phenyl-1H-pyrrole-3-carbaldehyde has a predicted boiling point of 381.6±30.0 °C and a predicted density of 1.183±0.06 g/cm3 . It also has a predicted pKa value of 15.46±0.50 .Aplicaciones Científicas De Investigación
Precursor para estructuras biológicamente activas
5-Fenil-1H-pirrol-3-carbaldehído y sus derivados son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas . Estas estructuras pueden incluir derivados de carbazol, triazol, pirazol, pirimidina, quinolina e imidazol .
Reacciones multicomponentes (MCR)
This compound se puede utilizar en reacciones multicomponentes (MCR) . Las MCR son una estrategia convergente y sostenible de un solo paso en la que más de dos materiales de partida se combinan a través de enlaces covalentes para producir un solo producto . Este método disminuye la implementación de disolventes y energía esenciales para la purificación de intermedios .
Síntesis de alcaloides de indol
This compound se puede utilizar en la síntesis de alcaloides de indol . Los alcaloides de indol son una clase de alcaloides que contienen una parte estructural de indol; muchos alcaloides de indol también incluyen grupos isopreno y se denominan alcaloides de indol terpenoide o secologanina triptamina .
Síntesis de compuestos farmacéuticamente activos
This compound se puede utilizar en la síntesis de compuestos farmacéuticamente activos . Estos compuestos pueden tener varias actividades biológicas, incluidas actividades antioxidantes, antibióticas, antiinflamatorias, antimicrobianas, anticancerígenas, antihiperglucémicas, inhibidores de la proteína quinasa y anti-VIH .
Impureza en la síntesis de Vonoprazán
This compound es una impureza en la síntesis de Vonoprazán . Vonoprazán actúa como un bloqueador ácido de potasio competitivo .
Safety and Hazards
The compound is classified under GHS07 and has a signal word of 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
5-Phenyl-1H-pyrrole-3-carbaldehyde is primarily used as an impurity in the synthesis of Vonoprazan . Vonoprazan is a competitive potassium acid blocker, suggesting that 5-Phenyl-1H-pyrrole-3-carbaldehyde may interact with similar targets .
Mode of Action
Given its role in the synthesis of vonoprazan, it may interact with potassium channels in a competitive manner .
Biochemical Pathways
As an impurity in the synthesis of vonoprazan, it may influence acid-related pathways .
Pharmacokinetics
Its predicted boiling point is 3816±300 °C, and its predicted density is 1183±006 g/cm3 .
Result of Action
As an impurity in the synthesis of Vonoprazan, it may contribute to the overall effects of this drug, which include the reduction of gastric acid secretion .
Propiedades
IUPAC Name |
5-phenyl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRIBBUJKKGAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

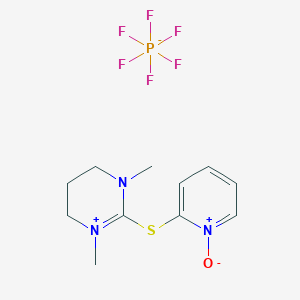
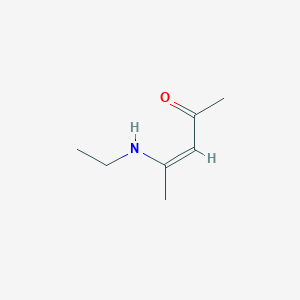
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
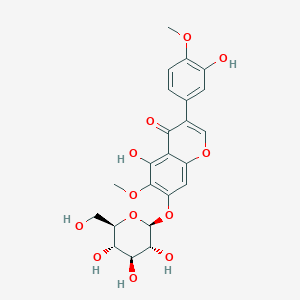

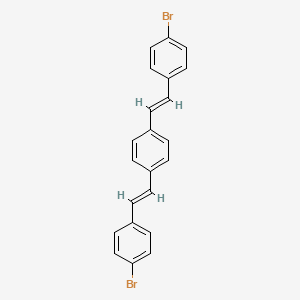


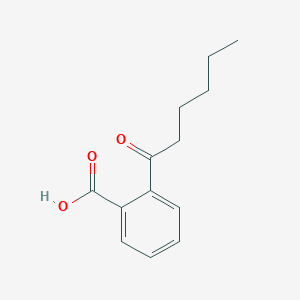
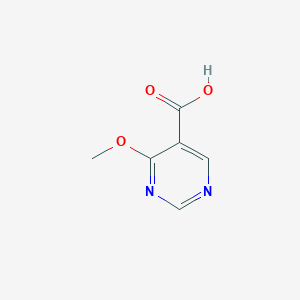
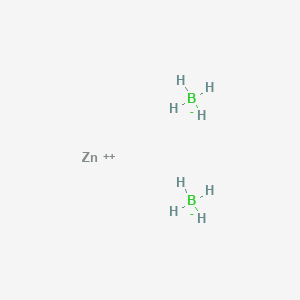
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B1631451.png)
